molecular formula C9H19N B13188074 1,3,5-Trimethylcyclohexan-1-amine

1,3,5-Trimethylcyclohexan-1-amine

Cat. No.: B13188074
M. Wt: 141.25 g/mol
InChI Key: PMNUOTQOFZGNNQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3,3,5-trimethylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. This reaction typically occurs under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, oximes, nitriles, and substituted cyclohexane compounds .

Scientific Research Applications

1,3,5-Trimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,5-Trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural configuration allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-4-8(2)6-9(3,10)5-7/h7-8H,4-6,10H2,1-3H3

InChI Key

PMNUOTQOFZGNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)N)C

Origin of Product

United States

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